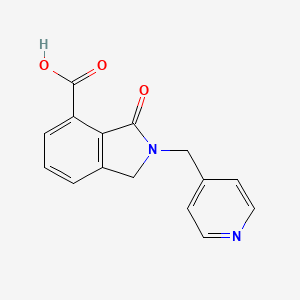

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid” is a chemical compound with the CAS Number 842974-44-1 and a linear formula of C15H12N2O3 . It has a molecular weight of 268.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O3/c18-14-13-11(2-1-3-12(13)15(19)20)9-17(14)8-10-4-6-16-7-5-10/h1-7H,8-9H2,(H,19,20) . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure Research into pyridine and pyrrolidine derivatives, similar to 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid, has led to the development of various methodologies for their synthesis and understanding of their molecular structure. For instance, the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity was described, showcasing an organocatalytic approach that highlights the importance of these structures in medicinal chemistry (Xiao-Hua Chen et al., 2009). Similarly, the study on the synthesis, spectroscopic properties, and quantum mechanical study of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provides insight into its electronic structure and interaction potentials (P. Devi et al., 2020).

Coordination Chemistry and Frameworks The exploration of coordination polymers and networks utilizing pyridine and carboxylic acid derivatives underscores the utility of these compounds in constructing complex structures. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including pyridine analogs, were studied for their syntheses, crystal structures, and photophysical properties, revealing potential applications in luminescence and materials science (S. Sivakumar et al., 2011).

Molecular Interactions and Crystal Structures Investigations into the crystal structures and molecular interactions of pyridine carboxylic acids contribute to our understanding of their solid-state properties and potential applications. The crystal structure of cinchomeronic acid, a related pyridine dicarboxylic acid, was determined, highlighting the importance of hydrogen bonding and molecular orientation in the crystalline state, which could influence the material properties of derivatives like 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid (F. Takusagawa et al., 1973).

Catalysis and Reaction Mechanisms The catalytic potential of pyridine derivatives in facilitating chemical reactions is another area of interest. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrated how carboxylic acids could serve as traceless activators in the synthesis of substituted pyridines, a process that could be relevant for compounds like 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid (J. Neely & T. Rovis, 2014).

Propiedades

IUPAC Name |

3-oxo-2-(pyridin-4-ylmethyl)-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-13-11(2-1-3-12(13)15(19)20)9-17(14)8-10-4-6-16-7-5-10/h1-7H,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOCWDRPXPSPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2972267.png)

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)